Diethyl (4-cyanophenyl)phosphonate
Overview
Description
Diethyl (4-cyanophenyl)phosphonate is an organophosphorus compound with the molecular formula C11H14NO3P It is characterized by the presence of a phosphonate group attached to a 4-cyanophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (4-cyanophenyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. Another method includes the metal-mediated coupling of dialkyl phosphite with an aryl halide . These reactions typically require specific conditions such as the presence of a base and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-cyanophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the efficiency and outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
Scientific Research Applications
Diethyl (4-cyanophenyl)phosphonate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It serves as a precursor for biologically active molecules, including potential pharmaceuticals.
Medicine: Research has explored its use in developing drugs for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of agrochemicals, flame retardants, and plasticizers
Mechanism of Action
The mechanism by which diethyl (4-cyanophenyl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-nitrophenyl)phosphonate
- Diethyl (4-methoxyphenyl)phosphonate
- Diethyl (4-chlorophenyl)phosphonate
Uniqueness
Diethyl (4-cyanophenyl)phosphonate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other substituted phenyl phosphonates. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .
Biological Activity
Diethyl (4-cyanophenyl)phosphonate, a phosphonate compound, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyanophenyl group attached to a phosphonate moiety. Its molecular formula is , and it exhibits properties typical of phosphonates, including potential toxicity and reactivity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 253.24 g/mol |
Solubility | Soluble in organic solvents |
Toxicity | Toxic if swallowed or inhaled |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.
- Case Study : In vitro assays showed that this compound inhibited the proliferation of human lung adenocarcinoma (A549) cells with an IC50 value indicating moderate efficacy. This suggests that the compound may interfere with cellular processes critical for cancer cell survival .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. It has shown activity against selected Gram-positive bacteria, indicating its potential use in treating bacterial infections.
- Research Findings : A study reported that derivatives of phosphonates, including this compound, exhibited varying degrees of antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .
Antioxidant Activity
In addition to its anticancer and antibacterial properties, this compound has shown antioxidant activity. This is crucial for mitigating oxidative stress in cells.
- Experimental Results : The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound demonstrated a significant ability to neutralize free radicals .
The biological activity of this compound is believed to be linked to its ability to interact with cellular signaling pathways. The phosphonate moiety may facilitate interactions with enzymes or receptors involved in cell proliferation and apoptosis.
Mechanism | Description |
---|---|
Enzyme Inhibition | May inhibit specific enzymes involved in cancer cell metabolism. |
Cell Signaling Modulation | Alters pathways related to apoptosis and cell survival. |
Radical Scavenging | Neutralizes reactive oxygen species (ROS), reducing oxidative stress. |
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions that allow for efficient formation of the desired product with minimal by-products. Recent developments have focused on green chemistry approaches to enhance yield and reduce environmental impact.
Properties
IUPAC Name |
4-diethoxyphosphorylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBKKZGFMZJHJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394207 | |
Record name | Diethyl (4-cyanophenyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28255-72-3 | |
Record name | Diethyl (4-cyanophenyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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